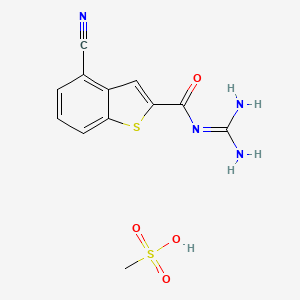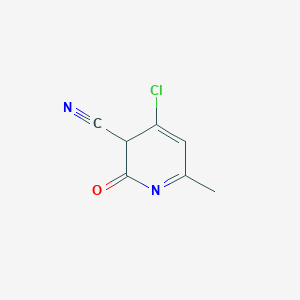
4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile typically involves the reaction of 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of cyanoacetic acid hydrazones and piperidine acetate in an aqueous solution, followed by refluxing and the addition of acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines. Substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals with potential neuroprotective, anti-inflammatory, and anticancer properties
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: This compound shares a similar pyridine ring structure and exhibits anti-inflammatory properties.
3-cyanopyridine: Another pyridine derivative with applications in medicinal chemistry and organic synthesis.
Uniqueness
4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and cyano group on the pyridine ring makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2,5H,1H3 |
InChI Key |
CIXRIYROJWPPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
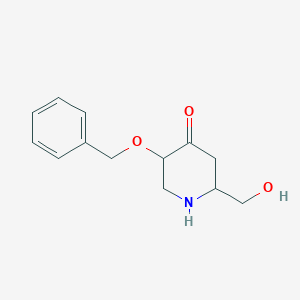
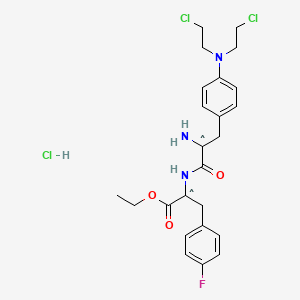


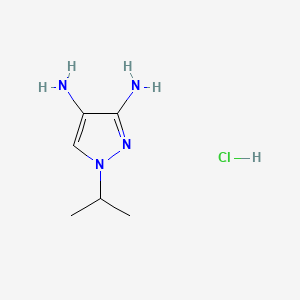



![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)


